
(R)-(+)-1-Boc-3-aminopyrrolidine
Overview
Description
(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and an amino group at the 3-position of the pyrrolidine ring. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals, agrochemicals, and catalysts. Its Boc group enhances stability during synthetic processes, while the stereochemistry at the 3-position (R-configuration) is critical for enantioselective applications .
Key properties include:
Preparation Methods
Resolution of Racemic 1-Benzyl-3-aminopyrrolidine Using Tartaric Acid Derivatives
The stereoselective preparation of (R)-1-benzyl-3-aminopyrrolidine via resolution serves as a foundational step for subsequent Boc protection. This method, detailed in CN102603592A , involves:
Racemic Substrate Preparation
Racemic 1-benzyl-3-aminopyrrolidine is synthesized through cyclization of 1-benzyl-3-aminopyrrolidine precursors. The racemate is dissolved in an organic solvent (e.g., methanol or ethanol) and mixed with a resolving agent, typically D-tartaric acid hydrate or L-tartaric acid hydrate , at a molar ratio of 1:0.5–1.2 .
Diastereomeric Salt Formation
Heating the mixture to 50–100°C for 0.5–2.0 hours induces diastereomeric salt crystallization. Cooling to room temperature precipitates the (R)-enantiomer complex when D-tartaric acid is used, while the (S)-enantiomer remains in the mother liquor .
Neutralization and Isolation
The crystalline salt is washed with solvents (e.g., ether or acetone) and neutralized with bases like sodium hydroxide or ammonia to yield (R)-1-benzyl-3-aminopyrrolidine. The mother liquor undergoes similar treatment to recover the (S)-enantiomer .
Table 1: Resolution Conditions and Outcomes
Parameter | Optimal Range | Yield (R-enantiomer) | Optical Purity (ee) |
---|---|---|---|
Resolving Agent | D-Tartaric Acid Hydrate | 65–70% | ≥98% |
Solvent | Methanol | – | – |
Temperature | 75–90°C | – | – |
Molar Ratio (Amine:Acid) | 1:1.0 | – | – |
Chiral Pool Synthesis from D-Aspartic Acid
CN111620802A outlines a stereospecific route starting from D-aspartic acid, preserving chirality through sequential functionalization:
Amino Protection
D-Aspartic acid reacts with benzyl chloroformate in the presence of K₂CO₃ to form N-Cbz-D-aspartic acid (Compound II) . This step achieves 92–95% yield under mild conditions (20–25°C, 4 hours) .
Esterification and Reduction
Methylation of Compound II using methyl chlorosulfonate yields dimethyl aspartate (Compound III), followed by LiAlH₄ reduction at –20°C to produce diol (Compound IV). The reduction step maintains stereochemistry with >99% retention .
Halogenation and Cyclization
Diol IV is halogenated (e.g., with SOCl₂) to dichloride V, which undergoes cyclization with benzylamine in THF at 30°C. This forms 1-benzyl-3-(Cbz-amino)pyrrolidine (Compound VI) in 87% yield .
Deprotection and Boc Protection
Compound VI is treated with 33% HBr in acetic acid to remove the Cbz group, yielding (R)-1-benzyl-3-aminopyrrolidine. Subsequent Boc protection via reaction with di-tert-butyl dicarbonate in dichloromethane and a base (e.g., triethylamine) furnishes the target compound .
Table 2: Key Steps in Chiral Pool Synthesis
Step | Reagents/Conditions | Yield | Stereochemical Integrity |
---|---|---|---|
Amino Protection | Cbz-Cl, K₂CO₃, 20°C | 92–95% | Full retention |
Reduction | LiAlH₄, –20°C | 85% | >99% ee |
Cyclization | Benzylamine, THF, 30°C | 87% | – |
Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 90% | – |
Comparative Analysis of Methodologies
Resolution vs. Chiral Pool Synthesis
-
Resolution :
-
Advantages : Simple setup, high optical purity.
-
Disadvantages : Maximum theoretical yield of 50%, solvent-intensive.
-
-
Chiral Pool Synthesis :
-
Advantages : 100% theoretical yield, scalable.
-
Disadvantages : Multi-step process, requires chiral starting material.
-
Industrial Applicability
The chiral pool method is favored for large-scale production due to higher cumulative yields (∼65% over six steps) and avoidance of racemic waste . In contrast, resolution is cost-effective for small batches but less sustainable.
Emerging Strategies and Optimization
Catalytic Asymmetric Synthesis
While not detailed in the cited patents, asymmetric hydrogenation of pyrrolidine precursors using chiral catalysts (e.g., Ru-BINAP complexes) could offer a step-economical alternative. Preliminary studies suggest ee values >95% but require further validation .
Solvent and Catalyst Recycling
Patent CN102603592A highlights tartaric acid recovery from mother liquor, reducing costs by 20–30% . Similarly, LiAlH₄ residues in chiral pool synthesis can be repurposed for other reductions.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Boc-3-aminopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields ®-3-aminopyrrolidine, while substitution reactions yield various substituted pyrrolidines.
Scientific Research Applications
Applications in Pharmaceutical Synthesis
-
Synthesis of Nitric Oxide Synthase Inhibitors :
(R)-(+)-1-Boc-3-aminopyrrolidine has been utilized in the preparation of nitric oxide synthase (nNOS) inhibitors. These compounds are crucial for developing treatments for various cardiovascular and neurological disorders. Research indicates that derivatives synthesized from this compound exhibit enhanced potency and selectivity for nNOS compared to their parent compounds . -
Histamine Receptor Antagonists :
This compound is also instrumental in synthesizing histamine H3 receptor antagonists, which are being investigated for their potential in treating conditions such as obesity, cognitive disorders, and sleep disturbances. The pyrrolidin-3-yl-N-methylbenzamide moiety derived from this compound has shown promising biological activity . -
Chiral Building Block :
As a chiral building block, this compound is widely used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to introduce chirality into molecules, which is essential for the biological activity of many drugs .
Case Study 1: Development of nNOS Inhibitors
A study demonstrated that aminopyrrolidine analogs derived from this compound exhibited improved binding affinity for nNOS. Specifically, a particular derivative showed two-fold increased potency compared to other tested compounds, highlighting the importance of ring size and stereochemistry in drug design .
Case Study 2: Histamine H3 Receptor Antagonists
Research into histamine H3 receptor antagonists synthesized using this compound revealed that modifications at the nitrogen atom significantly affected receptor binding and activity. Compounds with specific substitutions demonstrated enhanced efficacy in preclinical models, suggesting potential therapeutic applications .
Summary Table of Applications
Application Area | Description | Example Compounds |
---|---|---|
Nitric Oxide Synthase Inhibitors | Compounds that inhibit nNOS for cardiovascular therapies | Nα-methylated L-nitroargininamides |
Histamine Receptor Antagonists | Antagonists targeting H3 receptors for neurological disorders | Pyrrolidin-3-yl-N-methylbenzamide |
Chiral Building Block | Used in synthesizing various pharmaceuticals and agrochemicals | Various derivatives |
Mechanism of Action
The mechanism of action of ®-(+)-1-Boc-3-aminopyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in various synthetic pathways. The Boc group protects the amino group during reactions, preventing unwanted side reactions and allowing for selective functionalization.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-(+)- vs. (S)-(–)-1-Boc-3-aminopyrrolidine
The (S)-enantiomer is structurally identical but exhibits opposite optical rotation ([α]²⁰/D = –3.5° to –4°). Both enantiomers are used in asymmetric synthesis, but their biological activities often differ. For example, (R)-(+)-1-Boc-3-aminopyrrolidine is a key intermediate in synthesizing Dutogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, whereas the (S)-enantiomer may lack therapeutic efficacy in this context .
Property | (R)-(+)-Isomer | (S)-(–)-Isomer |
---|---|---|
CAS Number | 147081-49-0 | 147081-44-5 |
Optical Rotation | +3.5° to +4° | –3.5° to –4° |
Application | Dutogliptin synthesis | Research-specific catalysis |
Boc-Protected Analogs with Varied Substituents
a) (R)-1-Benzyl-3-(Boc-amino)pyrrolidine
This derivative replaces the Boc group with a benzyl moiety, altering solubility and reactivity. It is a crystalline powder (melting point: 77–81°C) and is less air-sensitive than the Boc variant. Its higher molecular weight (276.37 g/mol) and benzyl group make it suitable for peptide coupling reactions .
b) (R)-1-Boc-3-acetamidopyrrolidine
The acetamido substitution at the 3-position increases hydrophobicity and steric hindrance. This compound (CAS 550371-67-0) is used in specialized medicinal chemistry applications, such as protease inhibitor design .
Structural Analogs with Different Protective Groups
Data Tables: Physicochemical Properties
Table 1. Comparative Physical Properties
Compound | Purity | Boiling Point (°C) | Optical Rotation [α]²⁰/D | Solubility |
---|---|---|---|---|
This compound | ≥97% | 243–244 | +3.5° to +4° | Chloroform, methanol |
(S)-(–)-1-Boc-3-aminopyrrolidine | ≥98% | 243–244 | –3.5° to –4° | Chloroform, DMF |
(R)-1-Benzyl-3-(Boc-amino)pyrrolidine | ≥98% | N/A | +6° | Methanol |
Table 2. Commercial Suppliers and Specifications
Supplier | Purity | Packaging | Price (1g) | Optical Rotation |
---|---|---|---|---|
Thermo Scientific | 97% | 1g, 5g | $150 | +3.5° (c=1 in CHCl₃) |
TCI America | ≥98% | 1g, 5g | $180 | +4° (c=1 in CHCl₃) |
CymitQuimica | 97% | 1g, 25g | €25–€216 | Not specified |
Biological Activity
(R)-(+)-1-Boc-3-aminopyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant studies, providing a comprehensive overview of the compound.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 147081-49-0
- Density : 1.022 g/mL at 25 °C
- Boiling Point : 257.4 °C
- Melting Point : 243-244 °C
- Flash Point : 109.5 °C
Synthesis and Derivatives
This compound is synthesized primarily through various chemical methods, including asymmetric transformations and enzymatic resolutions. It serves as a precursor for several bioactive compounds, including:
- Descarboxamide analogs of amino acids.
- Histamine H3 receptor antagonists.
These derivatives are significant in developing treatments for conditions such as neurodegenerative diseases and metabolic disorders.
Pharmacological Applications
-
Histamine Receptor Modulation :
- This compound has been identified as a potential histamine H3 receptor antagonist. This activity suggests its use in treating conditions related to neurotransmitter imbalances, such as cognitive disorders and sleep disturbances.
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Antidiabetic Agents :
- Research indicates that derivatives of this compound can act as DPP-IV inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.
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Neuroprotective Effects :
- Some studies have shown that compounds derived from this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer’s.
Table of Biological Activities
Notable Research
-
Histamine H3 Receptor Antagonists :
A study highlighted the synthesis of pyrrolidinyl derivatives, including this compound, which displayed significant antagonistic activity against the H3 receptor, suggesting therapeutic potential in cognitive enhancement therapies. -
DPP-IV Inhibitors :
Research has indicated that derivatives of this compound can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism, demonstrating promise as antidiabetic agents. -
Neuroprotective Mechanisms :
Investigations into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, supporting its potential use in neurodegenerative disease management.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-(+)-1-Boc-3-aminopyrrolidine?
The compound is typically synthesized via coupling reactions using reagents like WSC (water-soluble carbodiimide), HOBt (hydroxybenzotriazole), and DIPEA (diisopropylethylamine) in dichloromethane at room temperature. This method ensures retention of stereochemistry, critical for enantiomeric purity . Characterization is performed using TLC, H/C NMR, and mass spectrometry (MS), with final purity verified by HPLC and elemental analysis (≥95%) .
Q. How is this compound characterized to confirm structural integrity?
Standard techniques include:
- TLC for monitoring reaction progress.
- NMR spectroscopy to confirm stereochemistry and functional groups (e.g., Boc protection at the pyrrolidine nitrogen).
- High-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via GC (≥98% in commercial samples) and elemental analysis .
Q. What are common applications of this compound in medicinal chemistry?
It serves as a chiral building block for:
- Histamine H3 receptor antagonists, where the pyrrolidine scaffold enhances receptor binding .
- Neuronal nitric oxide synthase (nNOS) inhibitors, leveraging its amino group for hydrogen bonding with active-site residues .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data arising from stereochemical impurities?
Enantiomeric contamination (e.g., trace (S)-isomers) can distort NMR signals. Strategies include:
- Chiral HPLC to separate enantiomers.
- Optical rotation measurements (e.g., in chloroform for pure (R)-enantiomer) .
- Dynamic kinetic resolution during synthesis to minimize racemization .
Q. What methodological adjustments optimize coupling reactions involving this compound?
Key factors:
- Stoichiometry : Excess Boc-protected amine (1.2–1.5 eq.) improves yield.
- Temperature : Reactions performed at 0–4°C reduce side reactions.
- Catalyst : Pd(OAc) with X-Phos ligand enhances cross-coupling efficiency in complex syntheses .
Q. How does the Boc group influence stability in pharmacological assays?
The Boc group can hydrolyze under acidic conditions (e.g., in vivo), releasing the free amine. Researchers should:
- Monitor stability via LC-MS in simulated physiological buffers (pH 2–7.4).
- Use TFA (trifluoroacetic acid) for controlled deprotection during synthesis .
Q. What strategies improve selectivity of H3 receptor antagonists derived from this compound?
Modifications include:
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBWIAICVBURI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933026 | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-49-0 | |
Record name | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147081-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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